Cas no 2171339-31-2 ((3S)-3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}pentanoic acid)

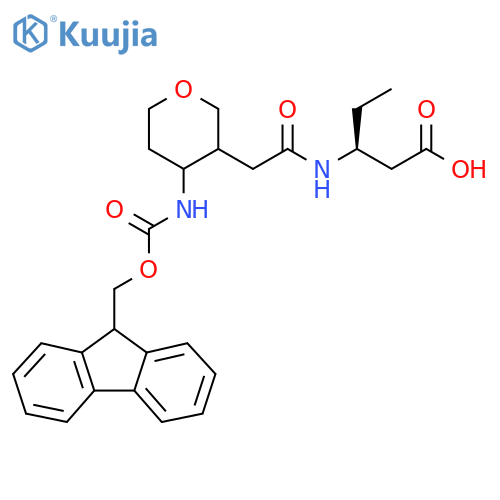

2171339-31-2 structure

商品名:(3S)-3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}pentanoic acid

(3S)-3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}pentanoic acid 化学的及び物理的性質

名前と識別子

-

- (3S)-3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}pentanoic acid

- EN300-1580862

- (3S)-3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}pentanoic acid

- 2171339-31-2

-

- インチ: 1S/C27H32N2O6/c1-2-18(14-26(31)32)28-25(30)13-17-15-34-12-11-24(17)29-27(33)35-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-10,17-18,23-24H,2,11-16H2,1H3,(H,28,30)(H,29,33)(H,31,32)/t17?,18-,24?/m0/s1

- InChIKey: BOYQDKAYDNIISW-JZGPVCMCSA-N

- ほほえんだ: O1CCC(C(CC(N[C@H](CC(=O)O)CC)=O)C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 480.22603674g/mol

- どういたいしつりょう: 480.22603674g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 35

- 回転可能化学結合数: 10

- 複雑さ: 723

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 114Ų

(3S)-3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}pentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1580862-2.5g |

(3S)-3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}pentanoic acid |

2171339-31-2 | 2.5g |

$6602.0 | 2023-06-04 | ||

| Enamine | EN300-1580862-10000mg |

(3S)-3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}pentanoic acid |

2171339-31-2 | 10000mg |

$14487.0 | 2023-09-24 | ||

| Enamine | EN300-1580862-1000mg |

(3S)-3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}pentanoic acid |

2171339-31-2 | 1000mg |

$3368.0 | 2023-09-24 | ||

| Enamine | EN300-1580862-500mg |

(3S)-3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}pentanoic acid |

2171339-31-2 | 500mg |

$3233.0 | 2023-09-24 | ||

| Enamine | EN300-1580862-250mg |

(3S)-3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}pentanoic acid |

2171339-31-2 | 250mg |

$3099.0 | 2023-09-24 | ||

| Enamine | EN300-1580862-0.25g |

(3S)-3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}pentanoic acid |

2171339-31-2 | 0.25g |

$3099.0 | 2023-06-04 | ||

| Enamine | EN300-1580862-10.0g |

(3S)-3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}pentanoic acid |

2171339-31-2 | 10g |

$14487.0 | 2023-06-04 | ||

| Enamine | EN300-1580862-2500mg |

(3S)-3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}pentanoic acid |

2171339-31-2 | 2500mg |

$6602.0 | 2023-09-24 | ||

| Enamine | EN300-1580862-0.05g |

(3S)-3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}pentanoic acid |

2171339-31-2 | 0.05g |

$2829.0 | 2023-06-04 | ||

| Enamine | EN300-1580862-100mg |

(3S)-3-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}pentanoic acid |

2171339-31-2 | 100mg |

$2963.0 | 2023-09-24 |

(3S)-3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}pentanoic acid 関連文献

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

2. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

2171339-31-2 ((3S)-3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}pentanoic acid) 関連製品

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 124-83-4((1R,3S)-Camphoric Acid)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬